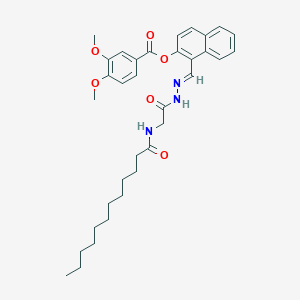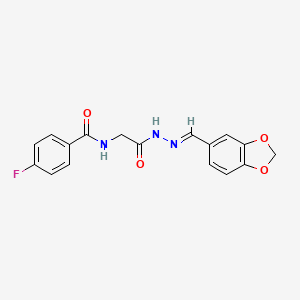
3-(4-Isobutylphenyl)-1-M-tolyl-1H-pyrazole-5-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-Isobutylphenyl)-1-M-tolyl-1H-pyrazole-5-carboxylic acid is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is structurally characterized by the presence of a pyrazole ring substituted with isobutylphenyl and M-tolyl groups, along with a carboxylic acid functional group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Isobutylphenyl)-1-M-tolyl-1H-pyrazole-5-carboxylic acid typically involves multi-step organic reactions. One common method includes the formation of the pyrazole ring through cyclization reactions involving hydrazines and 1,3-diketones. The isobutylphenyl and M-tolyl groups are introduced through subsequent substitution reactions. The carboxylic acid group can be introduced via oxidation reactions or through the use of carboxylating agents.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography. The scalability of the synthesis process is crucial for industrial applications, requiring efficient and cost-effective methods.
化学反应分析
Types of Reactions
3-(4-Isobutylphenyl)-1-M-tolyl-1H-pyrazole-5-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially converting the carboxylic acid to an alcohol.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the carboxylic acid group may yield ketones or aldehydes, while substitution reactions can introduce a wide range of functional groups onto the aromatic rings.
科学研究应用
3-(4-Isobutylphenyl)-1-M-tolyl-1H-pyrazole-5-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications include anti-inflammatory, analgesic, and antimicrobial properties.
Industry: It can be used in the production of specialty chemicals, polymers, and advanced materials.
作用机制
The mechanism of action of 3-(4-Isobutylphenyl)-1-M-tolyl-1H-pyrazole-5-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, receptor binding, or modulation of signaling cascades. Detailed studies on its binding affinity, selectivity, and pharmacokinetics are essential to understand its effects.
相似化合物的比较
Similar Compounds
Similar compounds include other pyrazole derivatives with varying substituents on the aromatic rings and different functional groups. Examples include:
- 3-(4-Isobutylphenyl)-1H-pyrazole-5-carboxylic acid
- 3-(4-Isobutylphenyl)-1-M-tolyl-1H-pyrazole-4-carboxylic acid
Uniqueness
The uniqueness of 3-(4-Isobutylphenyl)-1-M-tolyl-1H-pyrazole-5-carboxylic acid lies in its specific substitution pattern and functional groups, which confer distinct chemical reactivity and potential biological activity. Its structural features allow for targeted modifications, making it a versatile compound for various applications.
属性
CAS 编号 |
618102-94-6 |
|---|---|
分子式 |
C21H22N2O2 |
分子量 |
334.4 g/mol |
IUPAC 名称 |
2-(3-methylphenyl)-5-[4-(2-methylpropyl)phenyl]pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C21H22N2O2/c1-14(2)11-16-7-9-17(10-8-16)19-13-20(21(24)25)23(22-19)18-6-4-5-15(3)12-18/h4-10,12-14H,11H2,1-3H3,(H,24,25) |
InChI 键 |
ALUGTCXJNJVUKH-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC=C1)N2C(=CC(=N2)C3=CC=C(C=C3)CC(C)C)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-(3-Bromophenyl)-2-[(3Z)-3-(3-isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-YL]acetamide](/img/structure/B12024689.png)
![N-(2,6-dibromo-4-methylphenyl)-2-{[4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12024691.png)
![3-Ethyl-2-((4-fluorobenzyl)thio)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12024692.png)
![5-(3,4-dichlorophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(4-isopropoxy-3-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12024701.png)
![5-(3-Fluorobenzylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12024709.png)


![ethyl 4-[({(3Z)-3-[3-(3-ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetyl)amino]benzoate](/img/structure/B12024727.png)
![2-[4-(2-chlorobenzyl)piperazin-1-yl]-N'-[(E)-(2,5-dimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B12024748.png)
![ethyl [(3Z)-3-({[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl}hydrazono)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetate](/img/structure/B12024749.png)
![Ethyl 2-(2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamido)acetate](/img/structure/B12024762.png)

